Cas no 110298-84-5 (myo-Inositol,1,3,4,6-tetrakis(dihydrogen phosphate))

myo-Inositol,1,3,4,6-tetrakis(dihydrogen phosphate) structure
110298-84-5 structure
Product Name:myo-Inositol,1,3,4,6-tetrakis(dihydrogen phosphate)
CAS-nummer:110298-84-5
MF:C6H16O18P4
MW:500.075487136841
CID:185136
PubChem ID:121969
Update Time:2025-04-19

myo-Inositol,1,3,4,6-tetrakis(dihydrogen phosphate) Chemische en fysische eigenschappen

Naam en identificatie

    • myo-Inositol,1,3,4,6-tetrakis(dihydrogen phosphate)
    • (2,5-dihydroxy-3,4,6-triphosphonooxy-cyclohexoxy)phosphonic acid
    • (2,5-dihydroxy-3,4,6-triphosphonooxycyclohexyl) dihydrogen phosphate
    • (+/-)-myo-inositol 1,2,4,5-tetrakisphosphate
    • 1,2,4,5-InsP4
    • AC1L19BP
    • ACMC-20md6o
    • AG-D-27678
    • CHEBI:265960
    • CHEMBL100498
    • CTK4A6844
    • DL-Ins(1,2,4,5)P4
    • DL-myo-inositol 1,2,4,5-tetrakisphosphate
    • inositol-1,3,4,6-tetrakisphosphate
    • myo-inositol 1,3,4,6-tetrakisphosphate
    • 1D-Myo-inositol 1,3,4,6-tetrakisphosphate
    • D-myo-inositol 1,3,4,5-tetrakis-*phosphate potass
    • I4P
    • myo-inositol 1,3,4,6-tetrakis(dihydrogen phosphate)
    • Ins-1,3,4,6-P4
    • myo-Inositol-1,3,4,6-tetrakisphosphate
    • SCHEMBL8441712
    • Ins(1,3,4,6)P4
    • D-myo-Inositol-1,3,4,5-tetrakisphosphate octapotassium salt
    • Chiro-inositol 1,3,4,6-tetrakisphosphate
    • DB04300
    • Inositol 1,3,4,6-tetrakisphosphate
    • D-myo-inositol 1,3,4,6-tetrakisphosphate
    • C04477
    • Q27095123
    • (1R,2R,3r,4S,5S,6s)-3,6-dihydroxycyclohexane-1,2,4,5-tetrayl tetrakis[dihydrogen (phosphate)]
    • Inositol-1,3,4,6-tetraphosphate
    • (1S,3R,4R,6S)-1,3,4,6-TETRAPKISPHOSPHATE
    • DTXSID901317184
    • myo-Inositol, 1,3,4,6-tetrakis(dihydrogen phosphate)
    • CHEBI:16155
    • 110298-84-5
    • [(1S,3R,4R,6S)-2,5-dihydroxy-3,4,6-triphosphonooxycyclohexyl] dihydrogen phosphate
    • NS00072943
    • myo-inositol 1,3,4,6-tetrakisphosphate octaanion
    • Inchi: 1S/C6H16O18P4/c7-1-3(21-25(9,10)11)5(23-27(15,16)17)2(8)6(24-28(18,19)20)4(1)22-26(12,13)14/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20)/t1?,2?,3-,4+,5-,6+
    • InChI-sleutel: ZAWIXNGTTZTBKV-IUHIMVDQSA-N
    • LACHT: P(=O)(O)(O)O[C@H]1C([C@H]([C@@H](C([C@@H]1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O

Berekende eigenschappen

  • Exacte massa: 499.929
  • Monoisotopische massa: 499.929
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 10
  • Aantal waterstofbondacceptatoren: 18
  • Zware atoomtelling: 28
  • Aantal draaibare bindingen: 8
  • Complexiteit: 604
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 4
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -8.1
  • Topologisch pooloppervlak: 308Ų

Experimentele eigenschappen

  • Dichtheid: 2.32
  • Kookpunt: 1015.6°Cat760mmHg
  • Vlampunt: 568°C
  • Brekindex: 1.632
  • PSA: 346.74000
  • LogboekP: -3.36660
Aanbevolen leveranciers
Jiangsu Kolod Food Ingredients Co.,ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shaanxi pure crystal photoelectric technology co. LTD
Essenoi Fine Chemical Co., Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie